molecular formula C11H11ClO4 B096771 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid CAS No. 15572-02-8

4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid

Cat. No.: B096771
CAS No.: 15572-02-8
M. Wt: 242.65 g/mol
InChI Key: WQZKXFVXISXWGB-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric Acid (CAS 15572-02-8) is a high-purity organic compound with the molecular formula C 11 H 11 ClO 4 and a molecular weight of 242.66 g/mol . This butanoic acid derivative features a 4-chloro-2-methoxybenzoyl substituent, making it a valuable building block in organic synthesis and pharmaceutical research. This compound serves as a versatile chemical intermediate for researchers. Its structure suggests potential applications in developing more complex molecules, similar to how the compound 4-(4-Methoxyphenyl)-4-oxobutanoic acid is utilized in research . Furthermore, the structural motif of a substituted phenyl ring connected to a reactive oxobutanoic acid chain is found in intermediates used for synthesizing active pharmaceutical ingredients, such as cephalosporin antibiotics . Researchers can employ this chemical in probing structure-activity relationships or as a precursor in synthesizing novel compounds for various research fields. For Research Use Only (RUO). Not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-(4-chloro-2-methoxyphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4/c1-16-10-6-7(12)2-3-8(10)9(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZKXFVXISXWGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645482
Record name 4-(4-Chloro-2-methoxyphenyl)-4-oxobutanoic acid
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Molecular Weight

242.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15572-02-8
Record name 4-Chloro-2-methoxy-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15572-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chloro-2-methoxyphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Steps

The synthesis begins with 4-chloro-2-methoxybenzaldehyde and ethyl acetoacetate . Under basic conditions (e.g., sodium ethoxide in ethanol), the aldehyde undergoes nucleophilic attack by the enolate of ethyl acetoacetate, forming a β-keto ester intermediate. Subsequent hydrolysis with hydrochloric acid cleaves the ester group, yielding the corresponding β-keto acid. Decarboxylation under thermal or acidic conditions produces the γ-keto acid (Figure 1).

Key Reaction Conditions

  • Base : Sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK)

  • Solvent : Anhydrous ethanol or tetrahydrofuran (THF)

  • Temperature : Reflux (70–80°C)

  • Hydrolysis : 6M HCl, 60°C, 4–6 hours

Optimization of Yield and Purity

Yields for Claisen condensations typically range from 60% to 80%, contingent on steric and electronic effects of the aromatic aldehyde. For 4-chloro-2-methoxybenzaldehyde, the electron-withdrawing chloro group enhances electrophilicity, improving reaction efficiency. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Friedel-Crafts Acylation Method

Friedel-Crafts acylation offers an alternative route by directly introducing the γ-keto acid moiety onto the aromatic ring.

Reaction Design

Succinic anhydride reacts with 4-chloro-2-methoxybenzene in the presence of a Lewis acid (e.g., AlCl₃), forming 4-(4-chloro-2-methoxyphenyl)-4-oxobutyric acid after hydrolysis (Figure 2).

Challenges and Solutions

  • Substrate Reactivity : The methoxy group activates the ring, but the chloro group deactivates it. Elevated temperatures (100–120°C) and excess AlCl₃ mitigate this issue.

  • Regioselectivity : The methoxy group directs acylation to the para position relative to the chloro group.

Typical Conditions

  • Catalyst : Anhydrous AlCl₃ (1.2 equivalents)

  • Solvent : Dichloromethane (DCM) or nitrobenzene

  • Yield : 50–65% after hydrolysis

Alternative Synthetic Routes

Grignard Reaction Followed by Oxidation

  • Grignard Addition : 4-chloro-2-methoxybenzylmagnesium bromide reacts with diethyl oxalate to form a β-keto ester.

  • Hydrolysis and Decarboxylation : Acidic hydrolysis yields the γ-keto acid.

Advantages : High functional group tolerance.
Limitations : Requires stringent anhydrous conditions.

Michael Addition to α,β-Unsaturated Ketones

Aryl cuprates or enolates add to α,β-unsaturated γ-keto esters, followed by deprotection and hydrolysis. This method is less common due to competing side reactions.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Claisen Condensation60–80>95Scalable, well-establishedRequires decarboxylation step
Friedel-Crafts Acylation50–6590Direct acylationLow regioselectivity with polar groups
Grignard Reaction40–5585Flexible substrate modificationsSensitive to moisture and oxygen

Industrial Production Considerations

Process Intensification

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction time for Claisen condensations.

  • Catalyst Recycling : Lewis acids like AlCl₃ are recovered via precipitation and reused, lowering costs.

Green Chemistry Metrics

  • Atom Economy : Claisen condensation achieves 85% atom economy versus 70% for Friedel-Crafts.

  • Solvent Recovery : Ethanol and DCM are distilled and recycled, reducing waste.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of this compound derivatives with additional carboxyl or ketone groups.

    Reduction: Formation of 4-(4-Chloro-2-methoxyphenyl)-4-hydroxybutyric acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid has been explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases. It acts as an inhibitor of kynurenine-3-hydroxylase, an enzyme involved in the metabolic pathway linked to various neurological disorders such as Alzheimer's disease and Parkinson's disease .

Case Study : A study highlighted the efficacy of this compound in inhibiting kynurenine-3-hydroxylase, demonstrating its potential as a lead compound for drug development aimed at neuroprotection .

Enzyme Inhibition

The compound has shown promise as a substrate-competitive inhibitor for proteins such as CtBP (C-terminal binding protein). Structure-activity relationship studies have indicated that analogues of this compound exhibit potent inhibitory effects on CtBP, with IC50 values around 0.18 μM . This suggests its utility in cancer research and metabolic regulation.

Data Table: Inhibitory Activity of Analogues

CompoundIC50 (μM)
This compound0.18
3-Chloro analogue0.17
Parent hydroxyimine0.24

Industrial Applications

In industry, this compound serves as an intermediate for synthesizing more complex organic molecules used in specialty chemicals and materials. Its unique structure allows for further modifications leading to diverse derivatives that can be tailored for specific applications.

Synthesis Overview :

  • Oxidation : Formation of derivatives with additional carboxyl or ketone groups.
  • Reduction : Conversion to 4-(4-Chloro-2-methoxyphenyl)-4-hydroxybutyric acid.
  • Substitution Reactions : Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid involves its interaction with specific molecular targets. The chloro and methoxy groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.

Comparison with Similar Compounds

Substituent Variations in Phenyl-Modified 4-Oxobutyric Acids

The structural analogs of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid differ primarily in the substituents on the phenyl ring and their positions. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Properties Reference ID
This compound 4-Cl, 2-OCH₃ C₁₁H₁₁ClO₄ 242.66 Pharmaceutical intermediates
4-(3,4,5-Trimethoxyphenyl)-4-oxobutyric acid 3,4,5-(OCH₃)₃ C₁₃H₁₆O₆ 268.26 Anticancer research (high logP)
4-(4-Iodophenyl)-4-oxobutyric acid 4-I C₁₀H₉IO₃ 304.08 Radiolabeling applications
4-(2-Methoxyphenyl)-4-oxobutyric acid 2-OCH₃ C₁₁H₁₂O₄ 208.21 Biochemical reagents
4-(4-Cyclohexyl-3-chlorophenyl)-4-oxobutyric acid (Esfar) 4-Cyclohexyl, 3-Cl C₁₆H₁₉ClO₃ 294.77 Choleretic agent (introduced 1974)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-chloro substituent (electron-withdrawing) in the target compound may enhance stability and binding affinity to hydrophobic pockets in enzymes, compared to the electron-donating methoxy groups in 4-(3,4,5-trimethoxyphenyl)-4-oxobutyric acid .
  • Iodine Substitution : The iodo analog () is heavier and may serve as a precursor for radiopharmaceuticals, unlike the chloro derivative .

Functional Group Modifications: Esters and Phenoxy Derivatives

  • Methyl Ester Derivatives: Methyl 4-(4-chlorophenyl)-2-(4-ethylphenyl)-4-oxobutanoate () demonstrates how esterification increases lipophilicity, favoring membrane permeability in drug delivery .
  • Phenoxybutyric Acids: Compounds like MCPB (4-(4-Chloro-2-methylphenoxy)butyric acid) replace the oxo group with a phenoxy chain, shifting activity toward herbicidal effects by mimicking plant growth hormones .

Biological Activity

4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid, with the molecular formula C₁₁H₁₁ClO₄, is an organic compound characterized by a chloro and methoxy substituent on a phenyl ring. This compound falls under the category of carboxylic acids due to the presence of the carboxyl functional group (-COOH) and has a molecular weight of approximately 242.66 g/mol. Despite its structural complexity, research on its biological activity remains limited, necessitating a focused examination of available data.

The synthesis of this compound can be achieved through various methods, including Friedel-Crafts acylation, which involves the acylation of aromatic compounds using acyl chlorides or anhydrides in the presence of a Lewis acid catalyst, such as aluminum chloride. The versatility in its synthesis highlights its potential applications in various fields, although specific biological applications are not well-documented.

Biological Activity Overview

The biological activity of this compound is not extensively characterized in current literature. However, compounds with similar structures often exhibit significant biological properties, including anti-inflammatory and antimicrobial activities. The following sections summarize findings related to its potential biological effects based on structural analogs and preliminary studies.

While specific mechanisms for this compound are not elucidated, several related compounds demonstrate various modes of action:

  • Anti-inflammatory Activity : Some derivatives of oxobutanoic acids have shown pronounced anti-inflammatory effects in experimental models .
  • Antimicrobial Properties : Structural analogs often exhibit antimicrobial activity, suggesting that this compound may also possess similar properties .

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaKey FeaturesBiological Activity
4-(4-Methylphenyl)-4-oxobutanoic acidC₁₁H₁₂O₄Contains a methyl group instead of chlorineModerate anti-inflammatory effects
Ethyl (4-Methoxybenzoyl)acetateC₁₄H₁₄O₄An ester derivative with ethyl substituentAntimicrobial properties
1-(4-Methoxyphenyl)-2-phenylethanoneC₁₅H₁₄O₂Features a ketone group instead of a carboxylic acidAnticancer activity reported
6-Methoxy-3,4-dihydronaphthalen-1(2H)-oneC₁₂H₁₂O₂A naphthalene derivative with different ring structureNeuroprotective effects

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study investigating substituted oxobutanoic acids found that certain derivatives exhibited significant anti-inflammatory properties in vitro and in vivo models. These findings suggest that similar structural features in this compound could potentially confer analogous activities .
  • Antimicrobial Activity : Research on N-substituted derivatives indicated promising antimicrobial effects against various pathogens. This suggests that further exploration into the antimicrobial potential of this compound could yield valuable insights into its therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid, and how can structural purity be validated?

  • Synthesis : A common approach involves condensation reactions between substituted phenyl precursors and succinic anhydride derivatives. For example, evidence from a patent (CN2022091064) describes using diazonium salt intermediates and subsequent coupling with hydroxybenzoic acid derivatives to synthesize structurally related aryl-oxobutyric acids . Chlorination and methoxylation steps are critical for introducing the 4-chloro-2-methoxy substituents.
  • Validation : Confirm structural integrity via 1H^1H-NMR (e.g., ketone carbonyl resonance at ~200 ppm) and IR spectroscopy (C=O stretch at ~1700 cm1^{-1}). High-resolution mass spectrometry (HRMS) can verify molecular weight (calculated: 258.66 g/mol for C11_{11}H11_{11}ClO4_4) .

Q. How can solubility and stability challenges be addressed during in vitro assays?

  • Solubility : Use polar aprotic solvents (e.g., DMSO) for initial dissolution, followed by dilution in buffered solutions (pH 7.4). Evidence from safety data sheets suggests avoiding aqueous solutions due to poor water solubility .
  • Stability : Store lyophilized samples at -20°C under inert gas. Monitor degradation via HPLC under accelerated conditions (40°C, 75% humidity) to assess hydrolytic susceptibility of the ketone and ester groups .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

  • LC-MS/MS : Use reverse-phase C18 columns with mobile phases (e.g., acetonitrile/0.1% formic acid) for separation. Monitor transitions specific to the molecular ion (e.g., m/z 259→215 for quantification) .
  • Validation : Include calibration curves (1–1000 ng/mL), recovery studies (>85%), and matrix effect assessments (hemolyzed plasma vs. serum) to ensure accuracy .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved?

  • Case Study : If antiproliferative effects vary between cell lines (e.g., IC50_{50} discrepancies in HeLa vs. MCF-7), conduct mechanistic studies:

Assess target engagement via thermal shift assays or cellular thermal shift profiling (CETSA).

Evaluate off-target effects using kinome-wide profiling or CRISPR screening.

  • Data Interpretation : Differences may arise from metabolic activation (e.g., cytochrome P450 expression variability) or membrane transporter expression .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Prodrug Design : Esterify the carboxylic acid group (e.g., methyl ester) to enhance bioavailability. Hydrolytic cleavage in vivo regenerates the active form .
  • Dosing Regimen : Use pharmacokinetic modeling (e.g., non-compartmental analysis) to determine optimal dosing intervals. Evidence from fluorophenyl analogs suggests a half-life of ~3–5 hours in rodents, requiring bid dosing .

Q. How does the chloro-methoxy substitution pattern influence reactivity in medicinal chemistry applications?

  • Electronic Effects : The electron-withdrawing chloro group enhances electrophilicity at the ketone, facilitating nucleophilic additions (e.g., Grignard reactions). Methoxy groups stabilize adjacent positions via resonance, directing regioselectivity in substitution reactions .
  • SAR Studies : Compare bioactivity of analogs (e.g., 2-fluoro vs. 4-chloro substitution) to map pharmacophore requirements. Fluorine analogs show improved metabolic stability but reduced solubility .

Q. What advanced spectral methods elucidate tautomeric or conformational dynamics?

  • Dynamic NMR : Monitor temperature-dependent chemical shifts (e.g., coalescence of keto-enol tautomers in DMSO-d6_6).
  • X-ray Crystallography : Resolve solid-state conformation to identify intramolecular hydrogen bonds (e.g., between methoxy oxygen and ketone) .

Methodological Notes

  • Synthetic Reproducibility : Document reaction parameters (e.g., stoichiometry, solvent purity) meticulously, as minor variations in chloride precursor purity can alter yields .
  • Contradictory Spectral Data : Cross-validate NMR assignments with computational methods (e.g., DFT-based chemical shift predictions) to resolve ambiguities in aromatic proton environments .

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